molecular formula C11H11N3 B12816046 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile

2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Cat. No.: B12816046
M. Wt: 185.22 g/mol
InChI Key: QGDFKNJDGNFRKB-UHFFFAOYSA-N
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Description

2-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring substituted with two methyl groups at positions 5 and 6, and an acetonitrile group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts such as acids or bases, and solvents like ethanol or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 2-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the benzimidazole ring .

Scientific Research Applications

2-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 2-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile is unique due to the presence of both the dimethyl groups and the acetonitrile group, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .

Properties

IUPAC Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-7-5-9-10(6-8(7)2)14-11(13-9)3-4-12/h5-6H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDFKNJDGNFRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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